molecular formula C22H25N5O3 B14168853 Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate CAS No. 5302-06-7

Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate

Cat. No.: B14168853
CAS No.: 5302-06-7
M. Wt: 407.5 g/mol
InChI Key: GZURQHZMFMIJMC-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .

Comparison with Similar Compounds

Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate can be compared with other indole derivatives:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

5302-06-7

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C22H25N5O3/c1-15-6-5-7-16-19(15)20(21(24-16)22(29)30-2)25-18(28)14-26-10-12-27(13-11-26)17-8-3-4-9-23-17/h3-9,24H,10-14H2,1-2H3,(H,25,28)

InChI Key

GZURQHZMFMIJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=C2NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OC

Origin of Product

United States

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